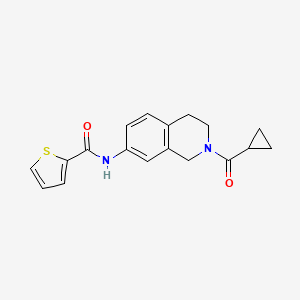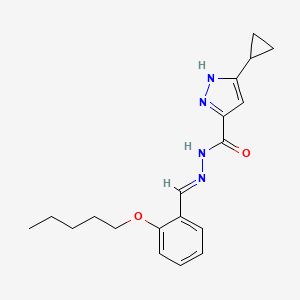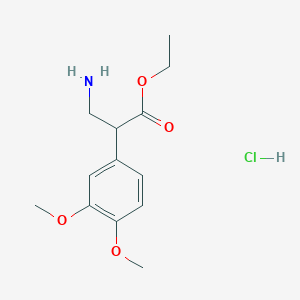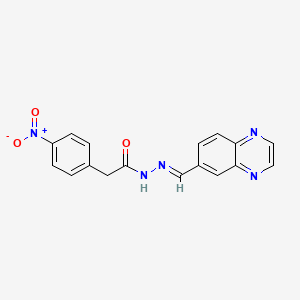
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-2-carboxamide derivatives are a class of heterocyclic organic compounds . They are known for their wide range of biological and medicinal activities, including neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic, diuretic, potential HLGP, HIV-1 and renin inhibitor, and cytotoxic properties .
Synthesis Analysis
Thiophene-2-carboxamide derivatives can be synthesized from acyl chlorides and heterocyclic amine derivatives . The strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3- (phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives and N -aryl-2-cyano-3-mercapto-3- (phenylamino)acrylamide derivatives with N - (4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives can be confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR and elemental analysis . The DFT/B3LYP/ 6-311++G(d,p) theoretical level can be applied to calculate the optimized geometry and the local and global chemical activity parameters .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives can be analyzed using various spectroscopic techniques and elemental analyses .Scientific Research Applications
Anticancer Activity
A series of thiophene-2-carboxamide derivatives, including the compound , have been synthesized and evaluated for their in vitro cytotoxic activity . The derivative with a 4-Cl-phenyl ring exhibited potent inhibitory activity against MCF-7, K562, HepG2, and MDA-MB-231 .
Enzyme Inhibition
Furan/thiophene-2-carboxamide derivatives have been tested for their inhibitory activities against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes . The compound showed approximately 9.8-fold more activity against urease enzyme than thiourea standard .
Neuroprotective and Antioxidant Activities
Carboxamide derivatives, including thiophene-2-carboxamide, have been found to exhibit neuroprotective and antioxidant activities .
Antifungal Activity
Thiophene-2-carboxamide derivatives have demonstrated antifungal properties .
Antitumor Activity
These compounds have also shown potential as antitumor agents .
Antibacterial Activity
Thiophene-2-carboxamide derivatives have been used for their antibacterial properties .
Antitubercular Activity
These compounds have shown potential in the treatment of tuberculosis .
Analgesic and/or Diuretic Activities
Thiophene-2-carboxamide derivatives have been used for their analgesic and/or diuretic properties .
Future Directions
properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17(16-2-1-9-23-16)19-15-6-5-12-7-8-20(11-14(12)10-15)18(22)13-3-4-13/h1-2,5-6,9-10,13H,3-4,7-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYRULFGYIBVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2664311.png)



![2-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2664321.png)
![[4-(4-Cyanophenyl)phenyl] 4-decylbenzoate](/img/structure/B2664322.png)

![4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2664325.png)
![4-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-N,N-dimethylcyclohexane-1-carboxamide](/img/structure/B2664326.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2664329.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2664330.png)
![4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2664332.png)